4-ethoxy-1H-indole
Overview
Description
4-Ethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method includes the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, with a catalyst like hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The process includes the use of automated reactors to maintain precise temperature and pH conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethoxy group to a carbonyl group, forming 4-ethoxyindole-2,3-dione.
Reduction: Reduction reactions can target the indole ring, leading to the formation of indoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Ethoxyindole-2,3-dione.
Reduction: 4-Ethoxyindoline.
Substitution: 4-Halo-1H-indole derivatives.
Scientific Research Applications
4-Ethoxy-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes or interfere with the replication of viruses, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
4-Methoxy-1H-indole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
4-Hydroxy-1H-indole: Contains a hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness: This modification can enhance its solubility, stability, and interaction with biological targets compared to other indole derivatives .
Properties
IUPAC Name |
4-ethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTHBTGXERXZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572089 | |
Record name | 4-Ethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23456-82-8 | |
Record name | 4-Ethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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